(4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Description
The compound (4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely employed in peptide synthesis to protect amine functionalities during solid-phase synthesis . Key structural attributes include:
- 2,2-Dimethyl substitution on the thiazolidine ring, which enhances conformational rigidity and steric shielding.
- Chiral center at the 4R position, critical for stereoselective applications in medicinal chemistry.
Properties
IUPAC Name |
(4R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALOMRSKKBQILX-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CS1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of thiazolidine derivatives typically involves the cyclization of L-cysteine with various aldehydes. The specific compound discussed here is synthesized through a multi-step process that includes the introduction of a fluorenylmethoxycarbonyl (Fmoc) protecting group, followed by acylation and cyclization steps. The molecular structure is characterized by a thiazolidine ring, a carboxylic acid group, and an Fmoc group, which influences its biological properties.
1. Antioxidant Activity
Thiazolidine derivatives have shown significant antioxidant properties. A study indicated that these compounds can enhance catalase activity, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
Table 1: Antioxidant Activity of Thiazolidine Derivatives
| Compound | Catalase Activity Enhancement | IC50 (µM) |
|---|---|---|
| TZT | Yes | 25 |
| Fmoc-TZ | Yes | 20 |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential in inhibiting tyrosinase activity, which is critical in melanogenesis and has implications in skin disorders . The structural similarity of thiazolidine derivatives to tyrosine suggests that modifications at specific positions can enhance their inhibitory effects.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Tested | IC50 (µM) |
|---|---|---|
| Tyrosinase | (4R)-Thiazolidine | 15 |
| Neuraminidase | (4R)-Thiazolidine | 0.14 |
Case Study 1: Tyrosinase Inhibition
In a study focused on the inhibition of tyrosinase, several thiazolidine derivatives were synthesized and tested. The results indicated that the specific modification of the carboxylic acid group at position 4 significantly enhanced the inhibitory activity against tyrosinase compared to unmodified counterparts .
Case Study 2: Anticancer Activity
Research has demonstrated that thiazolidine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, a derivative similar to the compound was tested against K562 cells, showing substantial inhibition of cell proliferation at low concentrations . This suggests potential applications in cancer therapeutics.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit anticancer properties. Studies have shown that compounds similar to (4R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that thiazolidine derivatives could effectively target cancer cell lines by modulating signaling pathways involved in cell proliferation .
Antidiabetic Potential
Thiazolidines are also recognized for their insulin-sensitizing effects. Compounds like this one may enhance glucose uptake in cells and improve insulin sensitivity, making them candidates for diabetes treatment. Research has indicated that modifications in the thiazolidine structure can lead to increased efficacy in lowering blood glucose levels .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the modulation of apoptotic pathways .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound in treating diabetes and cancer. Preliminary results suggest a reduction in tumor size and improved metabolic parameters in diabetic models when treated with this compound .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The compound is compared below with similar Fmoc-protected thiazolidines and related derivatives:
Key Observations:
- Steric Effects: The 2,2-dimethyl substitution in the target compound reduces ring flexibility compared to non-dimethyl analogs (e.g., CAS 423719-54-4) .
- Solubility : The acetyl group may improve aqueous solubility relative to purely hydrophobic analogs (e.g., FAA9200 with dimethoxyphenyl) .
- Stereochemical Influence : The 4R configuration distinguishes it from S-configured derivatives (e.g., CAS 1260596-73-3), which may exhibit divergent biological activity .
Physicochemical and Spectroscopic Properties
NMR Data :
- The target compound’s ¹H NMR would feature signals for Fmoc aromatic protons (δ 7.2–7.8 ppm), dimethyl groups (δ ~1.2 ppm), and acetyl protons (δ ~2.0 ppm), akin to related compounds in and .
- Compared to FAA9200 (δ 10.33 for amide protons), the acetyl linkage may shift amide proton signals upfield .
Mass Spectrometry :
- Expected [M+H]⁺ ~453.5 (estimated), comparable to FAA9200 (m/z 430.1 [M+H]⁺) .
Preparation Methods
Steric Hindrance in Acylation
The 2,2-dimethyl substituents on the thiazolidine ring impose steric constraints during acylation. To mitigate this, elevated temperatures (40–50°C) and prolonged reaction times (8–12 hours) are employed to enhance reaction efficiency.
Epimerization Risks
The chiral integrity of the C4 center is preserved by maintaining mild coupling conditions (pH 7–8, low temperature) and avoiding strong bases.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70–85 | 95 | Scalable, minimal side products |
| EDCI/HOBt Coupling | 60–75 | 98 | High stereochemical fidelity |
| Solid-Phase Synthesis | 50–65 | 90 | Amenable to automation |
Applications in Peptide Synthesis
The title compound is widely utilized in solid-phase peptide synthesis (SPPS) for introducing cysteine analogs with enhanced proteolytic stability. Its Fmoc group enables seamless integration into standard SPPS protocols, while the thiazolidine ring confers conformational rigidity to peptide backbones .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in peptide synthesis?
The compound contains a thiazolidine ring with 2,2-dimethyl substituents, an Fmoc (fluorenylmethoxycarbonyl) protecting group, and a carboxylic acid moiety at the 4R position. The thiazolidine ring acts as a conformationally constrained scaffold, mimicking pseudoproline dipeptides to prevent peptide chain aggregation during solid-phase synthesis . The Fmoc group protects the amino functionality during synthesis and is cleaved under basic conditions (e.g., piperidine), while the dimethyl groups enhance steric stability, reducing undesired side reactions .
Q. What synthetic methodologies are recommended for preparing this compound?
Synthesis typically involves:
Fmoc Protection : Coupling the Fmoc group to the amino-acetyl intermediate using Fmoc-Cl or Fmoc-OSu in DMF with a base (e.g., DIEA) .
Thiazolidine Formation : Cyclization via cysteine-like thiol addition to an aldehyde or ketone, followed by dimethyl substitution to stabilize the ring .
Purification : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) to isolate the product. Yields can be optimized using microwave-assisted synthesis (e.g., 30–50% yield improvements reported for analogous compounds) .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with skin/eyes due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Storage : Keep in a tightly sealed container at –20°C, away from light and moisture. Incompatible with strong acids/bases and oxidizing agents, which may decompose the Fmoc group .
Advanced Research Questions
Q. How does the 2,2-dimethyl substitution on the thiazolidine ring impact conformational stability and peptide synthesis efficiency?
The dimethyl groups enforce a locked conformation , reducing ring flexibility and preventing β-sheet formation in nascent peptide chains. This minimizes aggregation, a common issue in long peptide synthesis. Comparative studies show that dimethyl-substituted thiazolidines improve crude peptide purity by ~20% compared to unsubstituted analogs . NMR analysis (e.g., -NOESY) can confirm restricted rotation about the thiazolidine ring .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : - and -NMR to verify Fmoc group integrity (e.g., fluorenyl protons at δ 7.2–7.8 ppm) and thiazolidine ring conformation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] for CHNOS: 478.17 g/mol) .
- HPLC : Purity assessment using C18 columns (0.1% TFA in water/acetonitrile gradients). Retention times vary with backbone modifications (e.g., ~12–14 min for thiazolidine derivatives) .
Q. How can researchers resolve contradictions in stability data under different reaction conditions?
Conflicting reports on stability may arise from:
- pH Sensitivity : The Fmoc group degrades in acidic conditions (<pH 3), while the thiazolidine ring is stable in neutral/basic media. Use buffered solutions (pH 7–9) for long-term storage .
- Solvent Effects : DMF stabilizes the compound during synthesis, while THF may induce ring-opening at elevated temperatures. Conduct accelerated stability studies (40–60°C, 48 hrs) to identify optimal conditions .
Q. What strategies are recommended for troubleshooting low coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
- Activation Optimization : Use HATU/Oxyma Pure instead of HOBt/DIC for sterically hindered residues (reported 15–30% efficiency gains) .
- Double Coupling : Perform two consecutive couplings (20 min each) for residues following the thiazolidine moiety.
- Real-Time Monitoring : Employ Kaiser or chloranil tests to detect unreacted amines .
Q. What are the ecological implications of using this compound, and how can its environmental impact be assessed?
No ecotoxicological data exists for this compound . However, analogous Fmoc-protected amino acids show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
